molecular formula C13H21NO4 B15060375 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B15060375
M. Wt: 255.31 g/mol
InChI Key: YDVUGRRGMKJDRF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS: 1009629-95-1) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid substituent at the 6-position of the bicyclo[3.2.1]octane scaffold. The exo configuration of the carboxylic acid is explicitly noted in its nomenclature . Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31 g/mol), with applications as a pharmaceutical intermediate or building block in organic synthesis .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

YDVUGRRGMKJDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric 1,3-Dipolar Cycloadditions

Hiroyuki Suga’s dual catalytic system, combining a chiral phosphoric acid with a copper(I) complex, enables the enantioselective [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. This method constructs the bicyclic core with >95% ee, as demonstrated in the synthesis of analogous 8-azabicyclo[3.2.1]octanes. The ylide precursor, generated in situ from α-imino esters, reacts with methyl vinyl ketone derivatives under mild conditions (25°C, 24 h) to yield the bicyclic adduct. Subsequent hydrolysis of the ester group provides direct access to the carboxylic acid functionality.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

Catalyst System Yield (%) ee (%) Reference
CPA/Cu(OTf)₂ 82 96
Zn(OTf)₂/Chiral Bisoxazoline 75 92
Rh₂(S-PTAD)₄ 88 99

Transition Metal-Catalyzed Allylic Substitutions

Yan Zhang’s rhodium-catalyzed allylic arylation protocol offers a modular route to nortropane derivatives, which are structurally analogous to the target compound. Using [Rh(cod)Cl]₂ and a Josiphos-type ligand, allylic carbonates undergo asymmetric arylation with arylboronic acids, achieving up to 99% ee. The 6-carboxylic acid moiety is introduced via post-cyclization oxidation of a hydroxymethyl group installed at the C6 position.

Functionalization of the Bicyclic Core

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protection of the bridgehead nitrogen is critical to prevent undesired side reactions during subsequent transformations. Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (10 mol%) in dichloromethane at 0°C quantitatively installs the Boc group without epimerization. Alternative conditions using Boc₂O with triethylamine in THF at room temperature yield comparable results but require longer reaction times (12 h vs. 2 h).

Carboxylic Acid Installation at C6

The C6 carboxylic acid is typically introduced through one of three strategies:

  • Oxidation of C6-Hydroxymethyl : Jones oxidation (CrO₃/H₂SO₄/acetone, 0°C) converts primary alcohols to carboxylic acids in 85–90% yield.
  • Carbonylation Reactions : Palladium-catalyzed carbonylation of C6-bromide intermediates under CO (1 atm) in methanol/water affords the acid directly via a Koch-Haaf reaction.
  • Nitrilase-Mediated Hydrolysis : Enantioselective hydrolysis of C6-nitrile precursors using immobilized nitrilase yields (R)-configured acids with 98% ee.

Integrated Synthetic Routes

Route A: Cycloaddition-Oxidation-Protection Sequence

  • Cycloaddition : Azomethine ylide formation from L-proline methyl ester and benzaldehyde, followed by [3+2] cycloaddition with ethyl acrylate (72% yield, 94% ee).
  • Oxidation : Ozonolysis of the exocyclic double bond and subsequent Jones oxidation to install the carboxylic acid (80% over two steps).
  • Boc Protection : Reaction with Boc₂O/DMAP to afford the final product (95% yield).

Table 2: Comparative Analysis of Synthetic Routes

Route Key Step Total Yield (%) ee (%)
A Cycloaddition/Oxidation 55 94
B Allylic Arylation 62 99
C Dearomative Cyclization 48 91

Route B: Rhodium-Catalyzed Asymmetric Allylic Arylation

This method, adapted from Zhang’s 2022 work, begins with a chiral Rh catalyst-mediated coupling of 8-azabicyclo[3.2.1]oct-6-en-3-yl carbonate with phenylboronic acid, followed by dihydroxylation and oxidative cleavage to install the acid. The Boc group is introduced prior to the oxidation step to prevent side reactions at the nitrogen.

Stereochemical Considerations

The bridgehead nitrogen’s configuration critically influences the molecule’s biological activity. X-ray crystallographic studies of intermediates (e.g., 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-one) confirm that cycloaddition and allylic substitution methods reliably control stereochemistry. NMR-based configurational analysis using NOE correlations and J-coupling constants provides rapid assessment of enantiopurity.

Scalability and Industrial Applications

Kilogram-scale production employs Route B due to its superior enantioselectivity and tolerance for diverse boronic acid coupling partners. Process intensification strategies, including continuous flow ozonolysis and enzymatic resolution, reduce production costs by 40% compared to batch methods.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine. Its removal enables further functionalization of the nitrogen atom:

Reaction Conditions

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Temperature : Room temperature to 40°C.

  • Outcome : Yields the free amine (8-azabicyclo[3.2.1]octane-6-carboxylic acid) with >90% efficiency.

ParameterDetails
Typical Reagents TFA (20–50% v/v) or HCl (4M in dioxane)
Reaction Time 1–4 hours
Applications Intermediate for peptide coupling or bioactive molecule synthesis .

This step is critical for generating derivatives with free amines, which are pivotal in neuropharmacological applications .

Amide Bond Formation

The carboxylic acid group undergoes amidation, a reaction central to drug design:

Reaction Conditions

  • Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : 70–85% under optimized conditions.

ParameterDetails
Activation Time 30–60 minutes
Nucleophiles Primary/secondary amines, aryl hydrazines
Applications Synthesis of analgesics and monoamine reuptake inhibitors .

For example, coupling with dopamine derivatives produces compounds with enhanced blood-brain barrier permeability .

Esterification

The carboxylic acid is esterified to improve lipophilicity or modulate bioavailability:

Reaction Conditions

  • Reagents : Alcohols (e.g., methanol, ethanol) with catalytic H₂SO₄ or HCl gas.

  • Temperature : Reflux (60–80°C).

  • Yield : 80–95%.

ParameterDetails
Catalyst H₂SO₄ (0.1–1% v/v)
Reaction Time 4–12 hours
Applications Prodrug development or intermediates for chiral synthesis.

Methyl and ethyl esters are common precursors for further transformations.

Decarboxylation

Thermal decarboxylation eliminates the carboxylic acid group:

Reaction Conditions

  • Temperature : 150–200°C under inert atmosphere (N₂ or Ar).

  • Solvent : Xylene or toluene.

  • Outcome : Forms 8-azabicyclo[3.2.1]octane derivatives with retained Boc protection.

ParameterDetails
Byproduct CO₂
Yield 60–75%
Applications Synthesis of simplified analogs for structure-activity studies .

Oxidation of the Bicyclic Framework

The bridgehead carbon undergoes oxidation to introduce ketone functionalities:

Reaction Conditions

  • Oxidizing Agents : KMnO₄ in acidic media or CrO₃.

  • Temperature : 0–25°C.

  • Yield : 50–65%.

ParameterDetails
Product 8-Boc-6-keto-8-azabicyclo[3.2.1]octane
Applications Intermediate for heterocyclic compound synthesis .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
Boc DeprotectionTFA/DCM (1:1), 25°C, 2hFree amine92
AmidationEDC/HOBt, DMF, 25°C, 12hN-substituted amide78
EsterificationMeOH/H₂SO₄, reflux, 6hMethyl ester88
DecarboxylationXylene, 180°C, 3hBoc-protected bicyclic amine68
OxidationKMnO₄/H₂SO₄, 0°C, 4hBridgehead ketone58

Mechanistic Insights

  • Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination.

  • Amidation : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with amines to form amides.

  • Decarboxylation : Proceeds through a six-membered transition state, releasing CO₂ and generating a stabilized carbocation.

Scientific Research Applications

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with various molecular targets, primarily through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid (CAS: 1159826-74-0)
  • Key Difference : The carboxylic acid group is located at the 3-position instead of 6.
  • Synthesis: Prepared via distinct catalytic routes, such as metal-mediated oxidation in acetonitrile/ethyl acetate mixtures, differing from the 6-carboxylic acid derivative . Availability: Available at 95% purity (e.g., Combi-Blocks QE-0033), unlike the discontinued 6-carboxy variant .
(3-endo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
  • Key Difference : Endo configuration of the carboxylic acid group.
  • Impact :
    • Solubility : The endo configuration may reduce solubility in polar solvents compared to the exo isomer due to altered intramolecular interactions .

Functional Group Variations

Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6)
  • Key Difference : Replaces the carboxylic acid with a benzyl ester and introduces a ketone at the 3-position.
  • Impact :
    • Lipophilicity : Increased logP due to the benzyl ester, enhancing membrane permeability in drug discovery .
    • Reactivity : The ketone group enables nucleophilic additions or reductions, absent in the carboxylic acid analog .
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6)
  • Key Difference : Hydroxy and ketone substituents at positions 6 and 3.
  • Impact :
    • Hydrogen Bonding : The hydroxy group enhances solubility in aqueous media, contrasting with the hydrophobic Boc-protected 6-carboxylic acid .

Derivatives with Additional Substituents

2,8-Bis(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6,7-dicarboxylic Acid
  • Key Difference : Dual Boc groups and dicarboxylic acids at positions 6 and 7.
  • Impact: Molecular Weight: Higher MW (C₁₉H₂₈N₂O₈) increases complexity in purification and characterization . Applications: Potential use in multivalent ligand design for receptor targeting .
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic Acid 8-tert-butyl Ester 3-Ethyl Ester
  • Key Difference : Dual ester groups (tert-butyl and ethyl) at positions 3 and 8.
  • Impact :
    • Stability : Ester groups may hydrolyze under acidic/basic conditions, unlike the stable Boc-carboxylic acid combination .

Unprotected Analogs

(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic Acid (CAS: 98426-33-6)
  • Key Difference : Lacks the Boc protecting group.
  • Impact :
    • Reactivity : The free amine is prone to oxidation or unwanted reactions, limiting its utility in peptide synthesis without protection .

Biological Activity

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid, commonly referred to as 8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid, is a bicyclic compound that has garnered attention in pharmaceutical and biochemical research for its diverse biological activities. This article explores its biological properties, applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1159826-74-0

Biological Activity

The compound exhibits several notable biological activities, primarily related to its role as an intermediate in pharmaceutical synthesis and its potential therapeutic applications.

1. Pharmaceutical Development

8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting pain relief and inflammation reduction. It serves as a key building block in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy while minimizing side effects .

2. Neuroscience Research

Research indicates that this compound plays a significant role in studies related to neurotransmitter systems, aiding in the understanding of cognitive functions and potential treatments for neurological disorders . Its structural properties allow for interactions with various receptors and enzymes involved in neurobiology.

3. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of this compound, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, compounds synthesized from the bicyclic structure exhibit potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria .

Research Findings

Several case studies have demonstrated the efficacy of 8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid in various applications:

StudyFindings
Study on Antibacterial PropertiesDemonstrated potent activity against MDR strains with MICs <0.25 μg/mL .
Pharmacological ResearchFound effective as a precursor in synthesizing analgesics, improving therapeutic profiles .
Neuroscience ApplicationsUtilized in studies to investigate neurotransmitter interactions, contributing to understanding cognitive disorders .

Case Studies

  • Antibacterial Efficacy : A study published in a medical chemistry journal explored the dual inhibition of bacterial topoisomerases by derivatives of this bicyclic compound, showing promising results against resistant bacterial strains .
  • Pharmacological Applications : Another research focused on the synthesis of novel analgesics using this compound as a core structure, demonstrating enhanced efficacy compared to traditional pain management drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid?

  • Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the secondary amine in the azabicyclo[3.2.1]octane scaffold, followed by regioselective functionalization at the 6-position. For example, carboxylation can be achieved via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates. Purification often employs recrystallization or column chromatography under inert conditions to preserve Boc-group integrity .

Q. What spectroscopic techniques are optimal for characterizing this compound and verifying regiochemistry?

  • Methodology :

  • 1H/13C NMR : Key for confirming the bicyclic structure and Boc-group placement. Distinctive shifts include δ ~1.4 ppm (Boc methyl groups) and δ ~4.0–5.0 ppm (bridgehead protons) .
  • IR Spectroscopy : Confirms carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for bicyclic systems .

Q. What are the primary biological targets of azabicyclo[3.2.1]octane derivatives in drug discovery?

  • Applications : Derivatives of this scaffold are investigated as inhibitors of monoamine transporters (e.g., serotonin, dopamine) due to structural mimicry of tropane alkaloids. Recent studies also highlight activity against long-chain fatty acid elongase 6 (ELOVL6) , a metabolic enzyme implicated in obesity and diabetes .

Advanced Research Questions

Q. How does the Boc group influence the stability and reactivity of the azabicyclo core under acidic or basic conditions?

  • Mechanistic Insight : The Boc group enhances solubility in organic solvents and protects the amine during synthesis. However, under strong acids (e.g., TFA), it undergoes cleavage, regenerating the free amine. Stability studies (e.g., TGA/DSC) show decomposition >150°C, with optimal storage at 2–8°C in anhydrous environments .
  • Contradictions : While notes stability under "recommended conditions," demonstrates acid-promoted retro-Mannich reactions in related compounds, suggesting careful pH control is critical .

Q. What challenges arise in achieving regioselective functionalization of the azabicyclo[3.2.1]octane scaffold?

  • Experimental Design : Steric hindrance at bridgehead positions (C6 vs. C3) complicates functionalization. Computational modeling (DFT) and directing groups (e.g., boronates) improve selectivity. For example, carboxylation at C6 is favored due to reduced steric bulk compared to C3 .
  • Data Analysis : Conflicting regioselectivity reports in literature may stem from solvent polarity or catalyst choice (e.g., Pd(PPh3)4 vs. Pd(OAc)2) .

Q. How do structural modifications at the 6-carboxylic acid position affect binding to neurological targets?

  • Methodology :

  • SAR Studies : Converting the carboxylic acid to amides or esters alters pharmacokinetics. For instance, ester derivatives show improved blood-brain barrier penetration but reduced in vitro potency .
  • Docking Simulations : Hydrogen bonding between the carboxylate and transporter residues (e.g., SERT Tyr-95) correlates with affinity. Methylation at C6 diminishes binding by ~50% .

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